Trichloroepoxyethane
Overview
Description
Trichloroepoxyethane is a chemical compound with the formula C2HCl3O . It is an epoxide, which is a class of reactive organic chemical species . It is also known by other names such as 2,2,3-trichlorooxirane, 1,1,2-trichloroepoxyethane, epoxy-1,1,2-trichloroethane, trichloro-oxirane, and Trichloroethylene epoxide .
Molecular Structure Analysis
This compound has a molecular formula of C2HCl3O . It contains a total of 7 bonds, including 6 non-H bonds, 1 three-membered ring, 1 ether (aliphatic), and 1 Oxirane .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 147.38684, a net charge of 0, and an InChIKey of CMMXCVYESRODNH-UHFFFAOYSA-N . It also has a density of 1.73g/cm3, a boiling point of 148.8ºC, and a flash point of 62ºC .Scientific Research Applications
Environmental and Health Risk Assessment
- Trichloroethylene (TCE), a related compound to Trichloroepoxyethane, poses significant challenges in health risk assessments due to its complex metabolism and toxicity. Extensive research has been conducted to understand its impact on human health, highlighting the importance of analyzing similar compounds for environmental and health risks (Chiu, Caldwell, Keshava, & Scott, 2006).
Chemical Oxidation Processes
- The oxidation of trichloroethene, a compound similar to this compound, using boron-doped diamond film electrodes has been explored. This research is vital in understanding the chemical processes and potential applications of this compound in various industrial and environmental settings (Carter & Farrell, 2009).
Atmospheric Chemistry and Environmental Impact
- Studies on trichloroethane, closely related to this compound, provide insights into its atmospheric concentrations and lifetime. Such research is crucial for understanding the environmental impact of this compound and its role in ozone depletion and global climate change (Prinn et al., 1995).
Metabolic Pathways and Toxicity
- Research on the metabolism of this compound's analogues, such as trichloroethylene, in humans has revealed significant variability, helping in assessing the compound's potential toxicity and its metabolic pathways in different individuals (Lipscomb, Garrett, & Snawder, 1997).
Physicochemical Properties
- The investigation of the behavior of 1,1,1-trichloroethane in binary mixtures, which is structurally similar to this compound, provides valuable data on its density and viscosity. This is essential for applications in various chemical processes and industries (Lorenzi, Fermeglia, & Torriano, 1995).
Utilization in Sustainable Chemistry
- Research on the use of halogenated hydrocarbons in sustainable chemistry, such as the conversion of trifluoromethane to valuable fluorinated compounds, provides a perspective on the potential applications of this compound in creating environmentally friendly processes (Musio, Gala, & Ley, 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2,2,3-trichlorooxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl3O/c3-1-2(4,5)6-1/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMXCVYESRODNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(O1)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80937663 | |
Record name | 2,2,3-Trichlorooxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16967-79-6 | |
Record name | 2,2,3-Trichlorooxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16967-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloroepoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967796 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3-Trichlorooxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80937663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRICHLOROETHYLENE EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DXK2817N87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TCE epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062533 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.